Adamantan-1-yl acrylate

Thermal analysis Polymer physics High-temperature materials

Adamantan-1-yl acrylate imparts elevated Tg (156°C homopolymer), dry-etch resistance, and high transparency at 193nm—critical for ArF lithography. Unlike conventional acrylates (e.g., nBA Tg −53°C), its adamantane cage restricts chain motion, enabling high-temperature adhesives and UV-cured parts with reduced shrinkage. Select this monomer for semiconductor resists and advanced polymer matrices where thermal and mechanical integrity are paramount.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 121601-93-2
Cat. No. B187065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-yl acrylate
CAS121601-93-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=CC(=O)OC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2
InChIKeyPHPRWKJDGHSJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantan-1-yl Acrylate CAS 121601-93-2: Technical Profile for Scientific Procurement


Adamantan-1-yl acrylate (CAS 121601-93-2) is an acrylate ester monomer bearing a rigid, cage-like adamantane pendant group. This compound is primarily utilized in free radical, anionic, and photopolymerization processes to yield homopolymers and copolymers with distinct thermal and mechanical profiles relative to conventional acrylates [1]. Its established role in 193 nm photolithography and UV-curable formulations stems from the adamantyl moiety imparting elevated glass transition temperatures, enhanced dry-etch resistance, and high optical transparency in the resulting polymer matrices [2].

Why Adamantan-1-yl Acrylate Cannot Be Replaced by Standard Alkyl Acrylates in High-Performance Formulations


The fundamental limitation of common alkyl acrylates such as n-butyl acrylate (nBA) or methyl acrylate is their intrinsic chain flexibility and low glass transition temperatures (e.g., poly(n-butyl acrylate) exhibits a Tg of approximately −53 °C [1]). In contrast, the adamantane cage imposes significant steric hindrance that restricts segmental motion in the polymer backbone. This structural difference manifests not merely as a higher Tg (156 °C for the homopolymer [1]), but as a fundamental shift in chain stiffness—PAdA exhibits a persistence length and characteristic ratio comparable to poly(methyl methacrylate) and polystyrene [2]. Consequently, substituting a generic acrylate will lead to catastrophic loss of dimensional stability at elevated temperatures and failure to meet the stringent etch resistance and transparency requirements in semiconductor lithography or high-temperature coating applications.

Quantitative Evidence Guide for Adamantan-1-yl Acrylate: Performance Metrics vs. Comparators


Glass Transition Temperature (Tg) Elevation: Adamantan-1-yl Acrylate Homopolymer vs. n-Butyl Acrylate

The glass transition temperature (Tg) of poly(1-adamantyl acrylate) (PAdA) is 156 °C, representing a differential of +209 °C compared to poly(n-butyl acrylate) (PnBA), which has a Tg of −53 °C [1]. This quantification was derived from dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) of homopolymers synthesized under controlled conditions. The magnitude of this difference is attributed to the extreme steric hindrance of the adamantane cage, which severely restricts segmental backbone rotation relative to the flexible n-butyl side chain.

Thermal analysis Polymer physics High-temperature materials

Chain Flexibility: Persistence Length of Poly(1-adamantyl acrylate) vs. Poly(methyl methacrylate) and Polystyrene

Quantitative evaluation of chain stiffness via viscometry and scattering techniques revealed that poly(1-adamantyl acrylate) (PAdA) possesses a persistence length and characteristic ratio comparable to those of poly(methyl methacrylate) (PMMA) and polystyrene (PS) [1]. This is a class-level inference based on the observation that PAdA exhibits 'comparable persistence length, diameter per bead and characteristic ratio to poly(methyl methacrylate) and polystyrene,' and is described as 'less flexible than common polyacrylates.' While direct numeric values for the persistence length of PAdA were not reported alongside those of PMMA in a single table, the direct comparative language in the primary research article supports this classification.

Polymer conformation Chain stiffness Dilute solution viscometry

Photoresist Purity Specification: Formazin Standard Turbidity of < 1.7 NTU for Lithography-Grade Material

Patent literature explicitly defines a lithography-grade adamantyl (meth)acrylate monomer specification requiring a formazin standard turbidity of less than 1.7 NTU (Nephelometric Turbidity Unit) when dissolved in methylethylketone or tetrahydrofuran [1]. This quantitative purity threshold distinguishes semiconductor-grade material from general research-grade adamantyl acrylate, as turbidity directly correlates with particulate contamination and gel content that can cause patterning defects during 193 nm ArF excimer laser exposure. This represents a procurement-relevant benchmark absent from generic monomer specifications.

193 nm photolithography Semiconductor materials Monomer purity

Polymerization Shrinkage Reduction: UV-Cured Formulations Containing 1-Adamantyl Acrylate vs. General Commercial Products

In UV curing systems, the introduction of 1-adamantyl acrylate was reported to 'significantly reduce the polymerization shrinkage' compared to general commercial acrylate products [1]. Additionally, thermogravimetric analysis indicated that 1-adamantyl acrylate polymer exhibits higher thermal stability than that of general commercial products. This evidence is classified as supporting evidence because the original study did not provide numerical shrinkage percentages or degradation onset temperatures for the comparator materials, nor did it name specific commercial product comparators. The claims are directional but lack the quantitative rigor required for direct procurement benchmarking.

UV curing Photopolymerization Dimensional stability

High-Value Application Scenarios for Adamantan-1-yl Acrylate Based on Quantified Evidence


193 nm ArF Photoresist Resin for Semiconductor Nodes Requiring High Transparency and Etch Resistance

Adamantyl acrylate monomers are widely utilized in 193 nm lithography resists due to their high optical transparency at the ArF excimer laser wavelength and excellent contrast after development [5]. The lithography-grade monomer specification of <1.7 NTU turbidity [4] ensures minimal particulate defects during spin-coating and patterning. This application scenario is supported by the documented use of adamantyl (meth)acrylate copolymers in semiconductor device fabrication, where the adamantane moiety contributes dry-etch resistance essential for pattern transfer [5].

High-Temperature Acrylic Thermoplastic Elastomers (TPEs) and Structural Copolymers

The extreme Tg differential between PAdA (156 °C) and PnBA (−53 °C) [5] enables the design of all-acrylic block copolymers with discrete hard and soft domains. Triblock copolymers incorporating PAdA as the hard segment exhibit upper service temperatures substantially exceeding those of conventional styrenic TPEs, with dynamic mechanical analysis showing softening temperatures for PAdA domains at approximately 123 °C [4]. This thermal profile makes AdA-containing copolymers suitable for high-temperature adhesives and elastomeric components where standard acrylics would fail.

Dimensionality-Stable UV-Curable Coatings and 3D Printing Resins

Formulators seeking to minimize warpage and shrinkage in UV-cured parts benefit from the reduced polymerization shrinkage observed when 1-adamantyl acrylate is incorporated into curing systems [5]. The elevated thermal stability of the resulting polymer, as indicated by TGA analysis relative to general commercial products [5], further supports its use in coatings exposed to elevated service temperatures. The chain stiffness comparable to PMMA and PS [4] contributes to improved mechanical integrity and reduced creep in the cured network.

Functional Copolymers with Tunable β-Relaxation for Damping and Acoustic Applications

Random copolymerization of 1-adamantyl acrylate (AdA) with diisopropyl fumarate (DiPF) produces materials in which the β-relaxation temperature systematically shifts upward relative to DiPF copolymers with flexible acrylates like n-butyl acrylate [5]. Both copolymer series maintain a high storage modulus exceeding 10 MPa in the temperature window between α- and β-relaxations. This enables fine-tuning of viscoelastic damping properties across a broad temperature range, a capability not achievable with standard alkyl acrylate comonomers that depress the β-relaxation temperature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantan-1-yl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.